molecular formula C8H18O B8716577 3,3,4-Trimethylpentanol

3,3,4-Trimethylpentanol

Cat. No.: B8716577
M. Wt: 130.23 g/mol
InChI Key: OIPMJJVCOSACDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .

Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trimethylpentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 3,3,4-trimethyl-1-pentanone.

    Reduction: Formation of 3,3,4-trimethylpentane.

    Substitution: Formation of 3,3,4-trimethyl-1-chloropentane.

Scientific Research Applications

3,3,4-Trimethylpentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 2,2,3-Trimethyl-1-pentanol
  • 2,3,4-Trimethyl-1-pentanol
  • 3,3,4-Trimethyl-2-pentanol

Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3,3,4-trimethylpentan-1-ol

InChI

InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3

InChI Key

OIPMJJVCOSACDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,3,4-Trimethylpentene (1 equiv) is dissolved in dry THF under Ar. The reaction mixture is cooled to −78° C. at which time a 1 M solution of borane/dimethylsulfide complex in THF (0.4 equiv) is added dropwise. The cold bath is removed and the reaction mixture is allowed to warm to ambient temperature. The reaction mixture is carefully diluted with a solution of sodium acetate in aqueous hydrogen peroxide (large exess). The reaction mixture is stirred at ambient temperature and then diluted with diethyl ether and the layers are separated. The organic layer is dried over Na2SO4, decanted and concentrated. The crude material is purified by fractional distillation to yield 3,3,4-trimethylpentanol.
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Synthesis routes and methods II

Procedure details

Step B To a solution of 3,3,4-trimethyl-pentanoic acid ethyl ester (7 g, 41 mmol) in anhydrous ethyl ether (100 mL) at 0° C. was added a ethyl ether solution (1 M) of LiAlH4 (67 mL, 67 mmol) under nitrogen. The reaction mixture was stirred at 0° C. for 1 h, then poured into a ice-water. The mixture was extracted with ethyl acetate. The organic layer were separated, washed with water, aqueous HCl solution, brine, dried over MgSO4, and concentrated to give 3,3,4-trimethyl-pentan-1-ol as a colorless oil (5.4 g, 100%).
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